6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine
Description
Historical Development of Imidazo[1,5-a]pyrido[3,2-e]pyrazine Scaffold
The historical development of the imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold traces its origins to early investigations into fused heterocyclic systems that began gaining prominence in medicinal chemistry during the latter half of the twentieth century. The systematic exploration of bridged heterocycles as pharmaceutical targets emerged from recognition that three-dimensional scaffold complexity could provide enhanced selectivity and improved pharmacokinetic profiles compared to simpler heterocyclic structures. This understanding drove researchers to investigate increasingly complex fused ring systems, ultimately leading to the discovery and development of the imidazo[1,5-a]pyrido[3,2-e]pyrazine framework.
The specific development of imidazo[1,5-a]pyrido[3,2-e]pyrazines as phosphodiesterase 10A inhibitors was first reported in 2010, representing a significant milestone in the evolution of this scaffold. This breakthrough came after extensive screening efforts identified the core structure as possessing both potent inhibitory activity and excellent selectivity profiles. The initial discovery involved systematic synthesis and characterization of numerous analogs, with researchers employing quantitative structure-activity relationship modeling to analyze substitution effects and optimize biological activity. These early investigations established the fundamental structure-activity relationships that would guide subsequent development efforts.
The evolution of synthetic methodologies for accessing imidazo[1,5-a]pyrido[3,2-e]pyrazine derivatives has paralleled advances in heterocyclic chemistry more broadly. Early synthetic approaches relied on traditional cyclization reactions, but contemporary methods have incorporated transition metal-catalyzed coupling reactions and other modern synthetic techniques to improve efficiency and expand structural diversity. The development of efficient synthetic routes has been crucial for enabling structure-activity relationship studies and has facilitated the preparation of complex analogs such as this compound.
The historical trajectory of this scaffold exemplifies the broader trend in medicinal chemistry toward increasingly sophisticated molecular architectures. The progression from simple heterocycles to complex polycyclic systems reflects both advances in synthetic methodology and deepening understanding of structure-activity relationships in drug design. The imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold has emerged as a particularly successful example of this evolution, demonstrating how careful structural optimization can lead to compounds with exceptional biological properties and therapeutic potential.
Significance in Heterocyclic Chemistry
The significance of imidazo[1,5-a]pyrido[3,2-e]pyrazines in heterocyclic chemistry extends far beyond their specific biological applications, representing important contributions to fundamental understanding of fused ring systems and their chemical behavior. These compounds exemplify the principles of bridgehead nitrogen heterocycles, which have been recognized as privileged scaffolds in synthetic and medicinal chemistry due to their unique structural features and diverse biological activities. The incorporation of multiple nitrogen atoms within a rigid, three-dimensional framework provides opportunities for hydrogen bonding, metal coordination, and other intermolecular interactions that are not readily accessible with simpler heterocyclic systems.
From a synthetic chemistry perspective, imidazo[1,5-a]pyrido[3,2-e]pyrazines present both challenges and opportunities that have driven innovation in heterocyclic synthesis. The construction of these complex polycyclic systems requires sophisticated synthetic strategies that often involve multiple ring-forming reactions and careful control of regioselectivity. The development of efficient synthetic routes to these compounds has contributed to broader advances in transition metal-catalyzed cyclization reactions and other modern synthetic methodologies. Recent work has demonstrated that innovative approaches such as intermolecular Ritter-type reactions can provide efficient access to related imidazo[1,5-a]pyridine systems, suggesting potential applications to the pyrido[3,2-e]pyrazine framework.
The electronic properties of imidazo[1,5-a]pyrido[3,2-e]pyrazines have made them subjects of considerable interest in physical organic chemistry and materials science applications. The extended π-conjugation system combined with multiple nitrogen heteroatoms creates unique electronic environments that can be fine-tuned through strategic substitution. Research has shown that related imidazo[1,5-a]pyridine systems exhibit remarkable photophysical properties, including large Stokes shifts and solvatochromic behavior, suggesting potential applications beyond traditional medicinal chemistry. These findings indicate that the imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold may have untapped potential in optoelectronic and sensor applications.
The conformational rigidity imposed by the fused ring system has important implications for molecular recognition and binding selectivity. Unlike more flexible molecular frameworks, the imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold presents a well-defined three-dimensional structure that can engage in specific interactions with biological targets. This rigidity reduces entropy penalties associated with binding and can lead to enhanced selectivity by providing precise geometric complementarity with target binding sites. The success of compounds like this compound demonstrates how this structural rigidity can be leveraged to achieve exceptional biological activity.
Classification within Nitrogen-Bridged Heterocycles
The classification of this compound within the broader family of nitrogen-bridged heterocycles requires careful consideration of both structural features and nomenclature conventions established by international chemical organizations. According to the Chemical Patent Classification system, this compound falls within the C07D category for heterocyclic compounds, specifically within the subcategory covering compounds containing two or more hetero rings that are part of the same condensed ring system. The presence of multiple nitrogen atoms as the only ring heteroatoms further refines its classification within this systematic framework.
The systematic nomenclature of this compound follows Hantzsch-Widman conventions for fused heterocyclic systems, with specific rules governing the selection of the base component and numbering scheme. The imidazo[1,5-a]pyrido[3,2-e]pyrazine designation indicates a complex tricyclic system where the pyrido component serves as the base component due to its containing a heteroatom and being part of a larger ring system. The specific positional descriptors [1,5-a] and [3,2-e] indicate the points of fusion between the respective ring components, providing unambiguous structural identification according to established conventions.
Within the context of bridgehead nitrogen heterocycles, this compound represents a particularly sophisticated example of polycyclic architecture. Bridgehead heterocycles are characterized by the presence of heteroatoms at ring junction positions, creating three-dimensional structures with enhanced rigidity and unique electronic properties. The classification of compounds within this category considers factors such as the number of bridgehead positions, the nature of the heteroatoms present, and the overall ring system topology. Recent reviews have highlighted the increasing importance of bridgehead heterocycles in drug design and medicinal chemistry, emphasizing their ability to provide improved pharmacokinetic profiles and enhanced metabolic stability.
The structural complexity of this compound places it among the most sophisticated examples of contemporary heterocyclic chemistry. The condensed system contains multiple heterorings with bridging characteristics and incorporates nitrogen atoms as the primary ring heteroatoms. This classification has important implications for understanding the compound's chemical reactivity, physical properties, and biological activity. The systematic classification provides a framework for predicting behavior and for designing related compounds with modified properties while maintaining the essential structural features responsible for biological activity.
Compound Identification and Registration Data
The comprehensive identification and registration data for this compound provides essential information for chemical databases, regulatory compliance, and research applications. The compound has been assigned Chemical Abstracts Service registry number 959706-26-4, which serves as a unique identifier within chemical literature and commercial databases. This registration number facilitates unambiguous identification and retrieval of information across multiple platforms and databases, ensuring consistency in chemical communication and documentation.
Table 1: Physical and Chemical Properties
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex tricyclic structure and provides an unambiguous description of its connectivity and stereochemistry. The International Union of Pure and Applied Chemistry name, 7-chloro-12-methoxy-5-methyl-3-propyl-2,4,8,13-tetrazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7,10,12-hexaene, indicates the precise arrangement of substituents and the bridged nature of the ring system. This systematic nomenclature enables precise communication of structural information and facilitates computer-based chemical information processing.
Table 2: Structural Identification Codes
The availability of multiple structural representation formats ensures compatibility with various chemical software systems and databases. The Simplified Molecular Input Line Entry System notation provides a compact, computer-readable representation of the molecular structure, while the International Chemical Identifier and its corresponding key offer standardized identification that is increasingly adopted across chemical databases and regulatory systems. These multiple identification formats facilitate data exchange and ensure that the compound can be accurately identified across different platforms and applications.
The registration of this compound in commercial chemical databases reflects its significance in research applications and potential pharmaceutical development. The Molecular Design Limited number MFCD22587848 indicates availability through commercial suppliers and provides another avenue for compound identification and procurement. The specified purity levels of 95% or greater indicate that the compound is available in research-grade quality suitable for biological testing and other sophisticated applications. Storage requirements at 2-8°C suggest stability considerations that are important for maintaining compound integrity during handling and storage.
Properties
IUPAC Name |
7-chloro-12-methoxy-5-methyl-3-propyl-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c1-4-5-10-16-8(2)12-13(15)17-9-6-7-11(20-3)18-14(9)19(10)12/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSMQQKJOUZUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1C3=C(C=CC(=N3)OC)N=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazo Core
- Starting from halogenated aminopyridazine or aminopyridine derivatives, condensation with α-haloketones or α-haloesters under basic conditions (e.g., sodium carbonate) in polar solvents like isopropyl alcohol at elevated temperatures (~90 °C) facilitates cyclization to imidazo-fused heterocycles.
- Example: Reaction of 4-bromo-6-chloropyridazin-3-amine with 1-bromopropan-2-one in isopropyl alcohol at 90 °C for 16 h yielded a bromochloro-methylimidazo-pyridazine intermediate with 34% yield.
Introduction of Methoxy Group
Alkylation (Methyl and Propyl Groups)
- Methylation at the 7-position and propylation at the 9-position can be performed using alkyl halides under basic conditions or via palladium-catalyzed cross-coupling reactions.
- For example, palladium-catalyzed Suzuki or Stille coupling reactions using appropriate boronic acids or organostannanes in the presence of bases like potassium carbonate in solvents such as 1,4-dioxane or DMF at 90-100 °C for several hours have been reported to introduce alkyl substituents with moderate to good yields (40-77%).
Halogenation and Subsequent Functionalization
- Halogenated intermediates (e.g., 6-chloro-8-bromo derivatives) serve as versatile substrates for further substitution.
- Iodination using N-iodosuccinimide (NIS) in dichloromethane/acetic acid at room temperature for 16 h followed by nucleophilic substitution with morpholine under microwave irradiation at 150 °C for 10 min has been demonstrated to yield morpholine-substituted intermediates with 69% yield.
Representative Data Table of Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclization | 4-Bromo-6-chloropyridazin-3-amine, 1-bromopropan-2-one, Na2CO3, IPA | 90 °C | 16 h | 34 | Sealed tube, nitrogen atmosphere |
| 2 | Methoxylation | Cs2CO3, MeOH, CH3CN | 20 °C | 4 h | 90 | Room temperature nucleophilic substitution |
| 3 | Palladium-catalyzed alkylation | Pd(dppf)Cl2, K2CO3, vinylboronic acid pinacol ester, 1,4-dioxane/H2O | 90 °C | 2 h | 77 | Inert atmosphere |
| 4 | Iodination and substitution | NIS, DCM/AcOH; then morpholine, DIPEA, microwave, sealed tube | RT / 150 °C | 16 h / 10 min | 69 | Microwave-assisted nucleophilic substitution |
| 5 | Cyanation | Pd(PPh3)4, Zn(CN)2, DMF, microwave irradiation | 100 °C | 1 h | 53 | Microwave-assisted cyanation |
Purification and Characterization
- After reaction completion, mixtures are typically partitioned between ethyl acetate and water.
- Organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification is commonly achieved via silica gel column chromatography using gradients of ethyl acetate in petroleum ether.
- Characterization includes mass spectrometry (MS) confirming molecular ion peaks consistent with expected molecular weights and retention times (Rt) by chromatographic methods.
Summary of Research Findings
- The preparation of 6-chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine relies heavily on the strategic use of halogenated intermediates and nucleophilic substitutions.
- High yields are often achieved under mild conditions for methoxylation and palladium-catalyzed alkylations.
- Microwave-assisted reactions enhance reaction rates and yields for certain substitution steps.
- The use of inert atmospheres and sealed tubes is critical to prevent side reactions and degradation.
- Purification by chromatography ensures isolation of pure compounds suitable for further applications.
This detailed synthesis overview, supported by experimental data and reaction conditions, provides a comprehensive foundation for preparing This compound or closely related analogues with structural similarity, ensuring reproducibility and optimization in research and industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the compound’s structure.
Substitution: The chloro group at the 6-position can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,5-a]pyrido[3,2-e]pyrazines.
Scientific Research Applications
Research indicates that 6-chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine exhibits significant biological activities. Specifically, it has been studied for its potential as a phosphodiesterase (PDE) inhibitor , which has therapeutic implications for conditions such as:
- Erectile Dysfunction : PDE inhibitors are commonly used to treat erectile dysfunction by enhancing blood flow.
- Cardiovascular Diseases : Inhibition of PDEs is also relevant in managing heart diseases by improving cardiac function.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. One common method includes using intermediates such as 4-chloro-8-methoxy-3-methyl-1-propyl-imidazo[1,5-a]pyrido[3,2-e]pyrazine.
In-Silico Studies
In-silico studies have been conducted to evaluate the binding interactions of this compound with various biological targets. Molecular docking techniques are often employed to predict how well the compound fits into enzyme active sites or receptor binding pockets. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with key analogs, emphasizing substituent variations and biological activities:
Key Substituent Effects on Activity
Chlorine (Position 6) :
- Role : Enhances electrophilicity, improving binding to PDE10A's hydrophobic pocket .
- Comparison : Removal of Cl (e.g., in carbonitrile analog ) reduces PDE10A inhibition but may redirect activity toward kinases.
Methoxy Group (Position 2) :
- Role : Stabilizes the core structure via resonance; critical for maintaining PDE10A selectivity over PDE3/5 .
- Comparison: Replacement with bulkier groups (e.g., phenoxy ) alters pharmacokinetics but retains activity in triazolopyridopyrazine derivatives.
Alkyl Chains (Positions 7 and 9) :
- Role : Propyl and methyl groups optimize lipophilicity, enhancing blood-brain barrier penetration for CNS targets .
- Comparison : Trifluoromethyl substitution at position 7 () increases metabolic resistance but may reduce solubility.
PDE10A Inhibitors :
- Target Compound : Demonstrated >80% reversal of MK-801-induced stereotypy at 10 mg/kg (rodent model) .
- Analog with CF₃ : Exhibited 10-fold higher PDE10A selectivity vs. PDE3 compared to the target compound .
Antitumor Agents :
- Bioreductive Compounds (e.g., RB90740) : Showed hypoxic:oxic toxicity ratios of 15.3 in vitro but failed in vivo due to oxygen dependence .
- Vascular Relaxants (e.g., Compound 12) : Displayed antihypertensive effects with minimal direct smooth muscle activity .
TLR7 Antagonists :
- Pyrazoloquinoxalines: Achieved IC₅₀ = 8.2 µM with C4–C5 alkyl chains, contrasting with imidazo-pyrazines’ PDE-focused activity .
Biological Activity
6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine is a synthetic compound belonging to the imidazo[1,5-a]pyrido[3,2-e]pyrazine class. This compound features a complex heterocyclic structure characterized by multiple nitrogen atoms and various substituents that contribute to its unique chemical properties. Its molecular formula is with a molecular weight of 290.75 g/mol. The presence of a chloro group at the 6-position, a methoxy group at the 2-position, a methyl group at the 7-position, and a propyl group at the 9-position enhances its biological activity compared to other similar compounds .
Research indicates that this compound acts as an inhibitor of phosphodiesterases (PDEs), which are critical enzymes involved in cellular signaling pathways. Inhibition of PDEs has therapeutic implications for various conditions, including erectile dysfunction and cardiovascular diseases. The compound's ability to modulate these pathways suggests potential applications in drug development targeting specific PDEs .
In-Silico Studies
In-silico studies utilizing molecular docking techniques have been conducted to evaluate how well this compound interacts with various biological targets. These studies are essential for understanding the compound's mechanism of action and optimizing its pharmacological properties. Preliminary findings indicate promising binding interactions with PDEs, further supporting its potential as a therapeutic agent .
Comparative Biological Activity
The following table summarizes the biological activities of related compounds within the imidazo[1,5-a]pyrido[3,2-e]pyrazine class:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains chloro and methoxy groups | Potential PDE inhibitor |
| 2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine | Lacks chlorine; two methyl groups | Potential PDE inhibitor |
| 4-Chloro-8-methoxy-3-methyl-imidazo[1,5-a]pyrido[3,2-e]pyrazine | Different substitution pattern | Investigated for similar PDE inhibition |
| 7-Methylimidazo[1,5-a]pyrido[3,2-e]pyrazine | No chloro or methoxy groups | Less potent than chlorinated analogs |
The presence of chlorine and specific alkyl substituents in this compound enhances its biological activity compared to other similar compounds.
PDE Inhibition Studies
Several studies have focused on the inhibition of PDEs by imidazo derivatives. For instance:
- Study on PDE5 Inhibitors : Research has shown that compounds similar to this compound exhibit significant inhibitory activity against PDE5. This enzyme plays a pivotal role in cardiovascular health and erectile function. The study demonstrated that these compounds could enhance cyclic GMP levels in cells by inhibiting PDE5 activity effectively .
Pharmacological Implications
Given its biological activity as a potential PDE inhibitor, this compound may be developed into pharmaceuticals targeting conditions such as:
- Erectile Dysfunction : By enhancing blood flow through vasodilation mechanisms.
- Cardiovascular Diseases : Through modulation of intracellular signaling pathways affected by cyclic nucleotides.
Future Research Directions
Further research is necessary to explore the full range of biological activities associated with this compound. This includes:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Clinical Trials : To evaluate safety and effectiveness in human subjects.
Q & A
Basic: What synthetic strategies are recommended for synthesizing 6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine, and how can purity be optimized?
Answer:
The synthesis typically involves multistep heterocyclic condensation reactions. Key intermediates include imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffolds, with halogenation and alkylation steps introducing chloro, methoxy, methyl, and propyl groups. For example, related imidazo-pyrazines are synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors under reflux in methanol or DMSO . Purity optimization (≥95%) requires rigorous chromatography (e.g., silica gel or HPLC) and recrystallization from solvents like dioxane or ethanol. Monitoring by TLC and NMR at each step minimizes side products .
Basic: Which spectroscopic and analytical methods are critical for structural validation?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., methoxy singlet at ~3.9 ppm, aromatic protons in imidazo-pyrido-pyrazine core) and carbon backbone .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₆ClN₅O: 330.1112).
- X-ray Crystallography : Resolves 3D conformation, as demonstrated for PDE10A-inhibitor complexes .
- Elemental Analysis : Validates C/H/N ratios within ±0.4% .
Basic: What in vitro assays are used to evaluate PDE10A inhibition potency?
Answer:
The primary assay measures inhibition of PDE10A-mediated cAMP hydrolysis in recombinant enzyme systems. A typical protocol:
Incubate PDE10A with substrate (3H-cAMP) and test compound.
Quench reaction with acidic alumina.
Quantify unhydrolyzed cAMP via scintillation counting.
IC₅₀ values are calculated using nonlinear regression. Selectivity is assessed against other PDE isoforms (e.g., PDE2A, PDE5A) under identical conditions .
Advanced: How can selectivity for PDE10A over other PDE isoforms be improved?
Answer:
- QSAR Analysis : Correlate substituent effects (e.g., propyl chain length, chloro position) with PDE10A binding. For example, 9-propyl enhances potency (IC₅₀ = 7.28 nM) while reducing PDE2A affinity (IC₅₀ = 239 nM) .
- Crystallography : Identify unique binding interactions, such as hydrogen bonds with Gln716 or hydrophobic contacts with Leu607 in PDE10A, absent in other PDEs .
- Methyl/Methoxy Adjustments : Fine-tune steric bulk to avoid clashes with non-target PDE active sites .
Advanced: What crystallographic evidence explains the binding mechanism to PDE10A?
Answer:
Co-crystal structures (e.g., PDE10A with Compound 49 ) reveal:
- The imidazo-pyrido-pyrazine core occupies the catalytic pocket.
- The 2-methoxy group forms hydrogen bonds with Gln716.
- The 9-propyl chain interacts with hydrophobic residues (Leu607, Val676).
- Chlorine at position 6 enhances van der Waals contacts with Tyr693. These interactions are distinct from papaverine-like inhibitors, explaining higher selectivity .
Advanced: How should researchers address contradictions in PDE10A inhibition data across studies?
Answer:
Discrepancies may arise from:
- Assay Conditions : Variations in cAMP concentration, pH, or enzyme source (recombinant vs. tissue-derived). Standardize protocols using recombinant human PDE10A .
- Compound Purity : Impurities ≥5% (e.g., dechlorinated byproducts) skew IC₅₀. Validate purity via HPLC before assays .
- Buffer Composition : Divalent cations (Mg²⁺/Mn²⁺) modulate PDE activity; ensure consistency .
Advanced: What computational methods predict off-target effects or metabolic stability?
Answer:
- Molecular Docking : Screen against CYP450 isoforms (e.g., CYP3A4) to predict metabolism. Use AutoDock Vina with crystal structures from PDB .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and solvation effects.
- ADMET Predictors : Tools like Schrödinger’s QikProp estimate logP (target: 2–4), solubility (≥50 μM), and hERG liability .
Advanced: What structure-activity relationship (SAR) insights guide derivative design?
Answer:
- Position 6 (Chloro) : Critical for potency; replacement with bulkier halogens (Br) reduces solubility.
- Position 9 (Propyl) : Longer chains (butyl) lower selectivity; shorter chains (ethyl) reduce PDE10A affinity .
- Position 2 (Methoxy) : Conversion to ethoxy retains activity but increases metabolic oxidation risk .
Advanced: How can therapeutic applications beyond schizophrenia be explored?
Answer:
- Neurodegeneration Models : Test in Huntington’s disease models (PDE10A modulates striatal signaling).
- Oncology : PDE10A is overexpressed in prostate cancer; evaluate antiproliferative effects in PC3 cells .
- In Vivo PET Imaging : Radiolabel with ¹¹C/¹⁸F for PDE10A occupancy studies in non-human primates .
Advanced: What strategies optimize photophysical properties for material science applications?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
